molecular formula C10H9BrINO2 B7877496 1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol

1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol

Cat. No.: B7877496
M. Wt: 381.99 g/mol
InChI Key: VSNYTSDBRTVZMQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol typically involves the N-acylation of azetidin-3-ol with 5-bromo-2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ring-Opening Reactions: Acidic conditions or nucleophilic reagents like amines can induce ring-opening.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while ring-opening reactions can produce linear or branched amine derivatives .

Scientific Research Applications

1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and the nature of the target. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-chlorobenzoyl)azetidin-3-ol
  • 1-(5-Bromo-2-fluorobenzoyl)azetidin-3-ol
  • 1-(5-Bromo-2-methylbenzoyl)azetidin-3-ol

Uniqueness

1-(5-Bromo-2-iodobenzoyl)azetidin-3-ol is unique due to the presence of both bromine and iodine atoms on the benzoyl group. This dual halogenation can impart distinct reactivity and biological activity compared to other similar compounds. The combination of these halogens can also influence the compound’s electronic properties and its interactions with molecular targets .

Properties

IUPAC Name

(5-bromo-2-iodophenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO2/c11-6-1-2-9(12)8(3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNYTSDBRTVZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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